Diaminomaleonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic electronics

Due to its strong electron-withdrawing properties and ability to form stable π-conjugated systems, DAMN holds promise in developing organic semiconductors for applications like transistors, solar cells, and light-emitting diodes (LEDs) []. Researchers are investigating DAMN-based materials for their potential to be efficient charge carriers and light emitters [].

Energy storage

DAMN shows potential as an electrode material for supercapacitors due to its high nitrogen content and ability to undergo reversible redox reactions []. Research suggests that DAMN-based electrodes can offer high capacitance and good cycling stability, making them promising candidates for next-generation energy storage devices [].

Catalysis

The presence of multiple amine groups in DAMN makes it a potential candidate for designing new catalysts for various chemical reactions. Studies have explored DAMN's ability to catalyze reactions like carbon dioxide (CO2) reduction and hydrogen evolution, which are crucial for sustainable energy conversion and fuel production [, ].

Coordination chemistry

DAMN's ability to form strong coordination bonds with metal ions makes it a valuable ligand for designing novel metal complexes with diverse properties. These complexes can be explored for applications in catalysis, sensing, and biomedicine [].

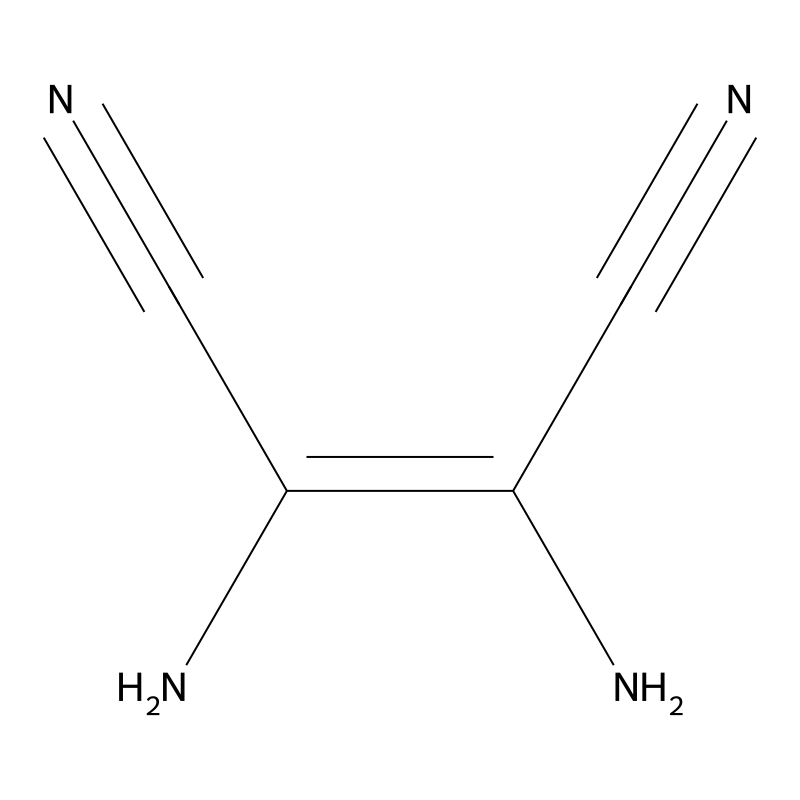

Diaminomaleonitrile is an organic compound characterized by the presence of two amino groups and two nitrile groups attached to a central alkene unit. Its systematic name reflects its derivation from maleic acid. First isolated in 1873, it was recognized as a polymer of hydrogen cyanide, specifically identified as the tetramer of hydrogen cyanide in 1923. The compound's structure was thoroughly elucidated by 1955, distinguishing it from isomeric forms such as aminoiminosuccinonitrile. Diaminomaleonitrile has garnered attention for its potential role in prebiotic chemistry, particularly in the synthesis of nucleobases, due to its photochemical properties under ultraviolet light .

Currently, there is no scientific research readily available on a specific mechanism of action for DAMN in biological systems.

Diaminomaleonitrile is known for its versatility in organic chemistry, particularly in forming various heterocyclic compounds. Key reactions include:

- Reaction with Aldehydes: Diaminomaleonitrile reacts with aldehydes to produce monoimines, which serve as important synthetic intermediates. Recent studies have emphasized environmentally friendly methods using water as a solvent or solvent-free conditions .

- Interaction with Isocyanates: The compound can also react with isocyanates, leading to cyclization and the formation of 8-oxopurine derivatives .

- Photochemical Rearrangement: Under ultraviolet light, diaminomaleonitrile can rearrange to form 4-aminoimidazole-5-carbonitrile, which can further react to yield various nucleobases .

Research has indicated that diaminomaleonitrile may have implications in abiogenesis, suggesting that it could be a precursor for amino acids and nucleobases crucial for the origin of life. The acidic hydrolysis of diaminomaleonitrile has been proposed as a pathway for the formation of amino acids such as aspartic acid and alanine .

Diaminomaleonitrile can be synthesized through several methods:

- Cyanation of Aminomalonitrile: This method involves the introduction of cyanide groups into aminomalonitrile.

- Oligomerization of Hydrogen Cyanide: This historical method involves polymerizing hydrogen cyanide to form diaminomaleonitrile .

Diaminomaleonitrile serves multiple roles in organic chemistry:

- Precursor for Heterocycles: It is widely used to synthesize various heterocyclic compounds including purines and pyrimidines, which are fundamental components of nucleic acids .

- Fluorescent Dyes: Some derivatives are employed in the dye industry due to their fluorescent properties .

- Pharmacological Intermediates: The monoimines derived from diaminomaleonitrile are significant in drug synthesis and development .

Studies have explored the interactions of diaminomaleonitrile with various reagents, particularly focusing on its reactivity with aldehydes and isocyanates. These interactions are crucial for understanding its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science .

Diaminomaleonitrile shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Aspects |

|---|---|---|

| Aminoiminosuccinonitrile | Contains similar functional groups | Isomeric form with different reactivity |

| 2-Aminobutyronitrile | Contains one amino and one nitrile group | Simpler structure; less versatile |

| 4-Aminoimidazole-5-carbonitrile | Rearrangement product of diaminomaleonitrile | Directly involved in nucleobase synthesis |

| Diaminofumaronitrile | Similar nitrile groups but different backbone | Less studied; fewer applications |

Diaminomaleonitrile stands out due to its ability to act as a precursor for a wide variety of biologically relevant compounds and its unique photochemical properties that facilitate nucleobase formation .

Early Isolation and Structural Ambiguity

Diaminomaleonitrile was first isolated in 1873 by Lange, who identified it as a black crystalline solid derived from hydrogen cyanide oligomerization. Initial studies in the early 20th century proposed it as a tetramer of HCN, but its exact structure remained contested until the 1950s. Ebullioscopic measurements in 1923 confirmed its molecular formula as (HCN)₄, while dipole moment analyses and X-ray diffraction later revealed its cis-configuration.

Resolution of the cis-Configuration

The cis-arrangement of DAMN’s amino groups was conclusively demonstrated in 1955–56 through reactions with glyoxal, which produced 2,3-dicyanopyrazine. Webb and Bredereck further validated this geometry using infrared spectroscopy and synthetic derivatization, ruling out the isomeric aminoiminosuccinonitrile (AISN). These findings cemented DAMN’s role as a precursor to pyrazines and purines, critical motifs in nucleic acid chemistry.

Diaminomaleonitrile exhibits diverse reactivity patterns that stem from its unique molecular structure containing both amino and nitrile functional groups. The compound demonstrates nucleophilic character through its amino groups and electrophilic character through its nitrile carbons, making it an versatile synthon in organic chemistry [1] [2].

The fundamental reactivity of diaminomaleonitrile is characterized by several key mechanistic pathways. Nucleophilic substitution reactions occur primarily at the nitrile carbon atoms through an SN2 mechanism, facilitated by the electron-withdrawing nature of the nitrile groups [1] [2]. These reactions typically proceed at room temperature in polar solvents and yield substituted maleonitrile derivatives.

Condensation reactions with aldehydes represent one of the most well-studied transformations of diaminomaleonitrile. The mechanism involves nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of water to form Schiff bases or monoimines [3] [2]. These reactions demonstrate remarkable chemoselectivity, with the formation of monoimines being strongly favored over diimines due to the deactivation of the second amino group following initial condensation [3].

The compound readily undergoes cyclization reactions to form various heterocyclic systems. The mechanism typically involves intramolecular nucleophilic attack, often requiring thermal or photochemical activation. These cyclizations can produce imidazoles, pyrazines, and diazepines depending on the reaction conditions and substrates employed [2].

Base-catalyzed reactions represent another important reactivity pattern, where strong bases abstract protons from the amino groups, facilitating rearrangement reactions. This mechanism is particularly relevant in the formation of trans-configured products and subsequent cyclization processes [4] [5].

Photochemical Rearrangement Pathways

The photochemical transformations of diaminomaleonitrile constitute a crucial aspect of its reactivity, particularly in the context of prebiotic chemistry and nucleobase formation. Upon exposure to ultraviolet light, diaminomaleonitrile undergoes several competing photochemical processes that have been extensively studied [6] [7] [8].

The primary photochemical pathway involves the isomerization of diaminomaleonitrile to diaminofumaronitrile, its geometric isomer. This process occurs through excitation to the S₁ state followed by internal conversion and geometric rearrangement around the central carbon-carbon double bond [6] [9]. Quantum chemical calculations indicate that both singlet and triplet pathways are viable, with the singlet mechanism potentially competing effectively with intersystem crossing [6].

The photoisomerization mechanism proceeds through a peaked S₁/S₀ conical intersection, suggesting that deexcitation occurs on a sub-picosecond timescale [6]. The relatively small spin-orbit coupling between S₁ and T₂ states in the Franck-Condon region indicates that the triplet bypass may not be as prominent as previously suggested [6].

A secondary photochemical pathway leads to the formation of 4-aminoimidazole-5-carbonitrile through a more complex rearrangement process. This transformation involves ring closure following photoisomerization and has been proposed as a key step in the prebiotic synthesis of purine nucleobases [10] [7]. The quantum yield for this process is typically lower than simple geometric isomerization, ranging from 0.05 to 0.15 under standard conditions [7].

Quantitative studies have established that the photochemical conversion exhibits wavelength dependence, with maximum efficiency observed at 254-300 nm [7] [8]. The reaction kinetics follow first-order behavior with respect to diaminomaleonitrile concentration, and the process is generally complete within 10-60 minutes depending on light intensity and reaction conditions [7].

Thermal Transformation Processes

Thermal transformations of diaminomaleonitrile encompass a range of processes that occur at elevated temperatures, including polymerization, decomposition, and rearrangement reactions. These processes are of significant interest for materials science applications and understanding the compound's stability profile [11] [12] [13].

Thermal polymerization represents the most extensively studied thermal transformation. The process initiates at temperatures lower than the melting point (~180°C) and proceeds through multiple mechanistic pathways [13]. Dynamic differential scanning calorimetry studies reveal that the polymerization is highly efficient, possibly due to its autocatalytic nature [12] [13].

The polymerization mechanism involves several competing pathways. The primary route involves condensation of two diaminomaleonitrile molecules to form 5,6-diamino-1,4-dihydropyrazine-2,3-dicarbonitrile, followed by elimination of hydrogen cyanide molecules [11]. This process is accompanied by deamination and dehydrocyanation reactions, which contribute to the overall polymerization mechanism [13].

Kinetic analysis using model-free linear iso-conversional methods has established activation energies ranging from 120-150 kJ/mol for the thermal polymerization process [13]. The reaction follows the Sestak-Berggren model, describing three distinct stages in the complicated mechanism [13]. The process is typically complete within 1-3 hours at temperatures between 150-200°C [13].

Solvothermal polymerization studies have revealed that the choice of solvent significantly influences the reaction pathway and product distribution. The highest yields are achieved with protic n-alcohols such as n-pentanol or n-hexanol at 130-150°C [11]. Gas chromatography-mass spectrometry analysis identifies formamide as a key byproduct, indicating hydrolysis of expelled hydrogen cyanide [11].

The thermal stability of diaminomaleonitrile itself is characterized by a 5% weight loss temperature of approximately 230-250°C, depending on the heating rate and atmosphere [11]. The compound exhibits char residues above 20% at 1000°C, indicating the formation of thermally stable heterocyclic structures during degradation [11].

Isomerization Dynamics to Diaminofumaronitrile

The isomerization of diaminomaleonitrile to diaminofumaronitrile represents a fundamental transformation that has implications for both synthetic chemistry and prebiotic processes. This geometric isomerization involves the conversion from the cis-configuration to the trans-configuration around the central carbon-carbon double bond [6] [9] [14].

Mechanistic pathways for isomerization include both photochemical and thermal routes. The photochemical pathway, as discussed previously, proceeds through electronic excitation and subsequent geometric rearrangement [6]. The thermal pathway, while less common, can occur under strongly basic conditions or in the presence of radical initiators [14].

Base-catalyzed isomerization has been demonstrated in synthetic applications, particularly in the formation of cytosine derivatives. The mechanism involves proton abstraction from the amino groups by strong bases such as triethylamine, followed by geometric rearrangement to the trans-configuration [14]. This process is crucial in the synthesis of heterocyclic compounds that require the trans-geometry for successful cyclization [14].

Quantum chemical calculations have provided detailed insights into the isomerization dynamics. The calculations predict that the S₁ state of 4-aminoimidazole-5-carbonitrile is only slightly more stable than the S₂ state of diaminomaleonitrile, indicating a relatively small energetic barrier for the transformation [15]. The reaction coordinate involves rotation around the central double bond with concurrent electron redistribution.

Kinetic studies indicate that the isomerization rate depends strongly on the excitation wavelength and solvent environment. In polar solvents, the process is accelerated due to stabilization of the charge-separated intermediates [6]. The reverse isomerization from diaminofumaronitrile to diaminomaleonitrile occurs readily under acidic conditions, with the cis-isomer being thermodynamically favored [14].

The synthetic utility of this isomerization has been demonstrated in the preparation of various heterocyclic compounds where the trans-configuration is required for successful cyclization. The ability to control the stereochemistry through choice of reaction conditions provides a valuable tool for synthetic chemists working with diaminomaleonitrile derivatives [14].

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H301 (18.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (45.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (39.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (45.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (37.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

18514-52-8